molecular formula C24H21BrN2OS B11529211 N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11529211
M. Wt: 465.4 g/mol
InChI Key: DIABJBIFKSZGCB-UHFFFAOYSA-N
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Description

(2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a phenyl group attached to a dihydrothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-(4-methoxyphenyl)ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with phenyl isothiocyanate under controlled conditions to yield the desired thiazole compound. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole compounds with various functional groups.

Scientific Research Applications

(2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A compound with a bromine atom and a methoxy group, used in organic synthesis.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

Uniqueness

(2Z)-4-(4-BROMOPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a bromophenyl group, a methoxyphenyl group, and a phenyl group attached to a dihydrothiazole ring

Properties

Molecular Formula

C24H21BrN2OS

Molecular Weight

465.4 g/mol

IUPAC Name

4-(4-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C24H21BrN2OS/c1-28-22-13-7-18(8-14-22)15-16-27-23(19-9-11-20(25)12-10-19)17-29-24(27)26-21-5-3-2-4-6-21/h2-14,17H,15-16H2,1H3

InChI Key

DIABJBIFKSZGCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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